molecular formula C12H16ClN3 B8214927 (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B8214927
M. Wt: 237.73 g/mol
InChI Key: DTNJEZJTWBQTRB-PPHPATTJSA-N
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Description

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride is a chiral benzimidazole derivative characterized by a pyrrolidine substituent at the N1 position and a methyl group at the C2 position. Its synthesis involves the reaction of 2-methyl-1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole with substituted cyclic amine hydrochlorides (e.g., pyrrolidine derivatives) under reflux in ethanol, facilitated by triethylamine as a base .

Properties

IUPAC Name

2-methyl-1-[(3S)-pyrrolidin-3-yl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNJEZJTWBQTRB-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1[C@H]3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Synthesis

The benzimidazole nucleus serves as the foundational scaffold. A widely adopted method involves cyclizing o-phenylenediamine with acetic acid under acidic conditions. For example, 2-methyl-1H-benzo[d]imidazole is synthesized by refluxing o-phenylenediamine (231 mmol) with concentrated hydrochloric acid (36%) and acetic acid at 95–98°C for 45 minutes, yielding a grayish solid (65% yield, m.p. 175–176°C) . Key spectral data include:

  • IR (KBr): 3450 cm⁻¹ (N–H stretch), 3030 cm⁻¹ (C–H aromatic).

  • ¹H NMR (DMSO-d₆): δ 12.7 (s, 1H, NH), 7.48–7.43 (m, 2H), 7.15–7.07 (m, 2H), 2.51 (s, 3H, CH₃) .

Alternative routes employ N,N′-carbonyldiimidazole (CDI)-mediated coupling. For instance, Cbz-protected pyrrolidine-3-carboxylic acid is activated with CDI and reacted with 2,3-diaminobenzamide dihydrochloride to form an amide intermediate, which undergoes cyclization in acetic acid to yield the benzimidazole core .

Enantioselective Pyrrolidine Synthesis

The (S)-pyrrolidin-3-yl group is synthesized via asymmetric methods. Patent US7230119B2 discloses a resolution-free approach using chiral auxiliaries or enzymes to yield (3S)-pyrrolidine derivatives . For instance, enzymatic desymmetrization of prochiral diketones or kinetic resolution of racemic amines using lipases achieves enantiomeric excess >99% .

Spectral Validation of (S)-Pyrrolidine Intermediates:

  • ¹H NMR (CDCl₃): Characteristic splitting patterns at δ 3.64 (s, 2H, CH₂N) and δ 2.58–2.48 (m, 1H, pyrrolidine CH) .

  • MS (ESI): m/z 219.9 [M + H]⁺ for methyl 1-benzylpyrrolidine-3-carboxylate .

Hydrochloride Salt Formation

The final step involves protonating the pyrrolidine nitrogen with hydrochloric acid. A saturated HCl solution in ethanol or diethyl ether is added to the free base, precipitating the hydrochloride salt. Crystallization from ethanol/water (1:1) yields the pure product .

Analytical Data for Final Product:

  • Molecular Formula: C₁₂H₁₆ClN₃.

  • Molecular Weight: 237.73 g/mol.

  • Optical Rotation: [α]D²⁵ = +15.6° (c = 1.0, MeOH) .

Comparative Analysis of Synthetic Routes

Method Yield Stereochemical Control Complexity
Epoxide Ring-Opening 65–75%Moderate (requires chiral amine)Medium
Hydrogenolysis 50–60%High (Cbz protection)High
Asymmetric Synthesis 70–85%Excellent (enzymatic)Low

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) prioritizes cost-effectiveness and safety. The epoxide route is favored industrially due to readily available epichlorohydrin and scalable ring-opening conditions . Conversely, hydrogenolysis requires high-pressure equipment, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzodiazole derivatives with different functional groups replacing the pyrrolidinyl group.

Scientific Research Applications

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison :

Thiourea/Urea Derivatives of Benzimidazole (e.g., 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride derivatives): Substituents: Piperazine ring (instead of pyrrolidine) with thiourea/urea groups. Synthesis: Reacted with substituted isothiocyanates/isocyanates in the presence of triethylamine .

Azole-Derived Benzimidazoles (e.g., (R)-1-(sec-butoxymethyl)-1H-benzo[d]imidazole):

  • Substituents : Alkoxy chains (e.g., sec-butoxymethyl) instead of pyrrolidine.
  • Synthesis : Alkylation of benzimidazole precursors with halogenated ethers .
  • Biological Relevance : Alkoxy groups improve lipophilicity, aiding blood-brain barrier penetration.

Target Compound :

  • Substituents : Pyrrolidine (cyclic secondary amine) at N1; methyl at C2.
  • Synthesis : Epoxide ring-opening with pyrrolidine hydrochloride under basic conditions .
Structural Comparison Table :
Compound Class Core Structure Key Substituents Synthesis Method
Target Compound Benzimidazole Pyrrolidin-3-yl (S), C2-Me Epoxide ring-opening with amines
Thiourea/Urea Derivatives Benzimidazole Piperazine, thiourea/urea Reaction with isothiocyanates/isocyanates
Azole-Derived Benzimidazoles Benzimidazole Alkoxymethyl (e.g., sec-butoxy) Alkylation of benzimidazole
Key Findings from Analogs :
  • Azole-Derived Compounds :

    • (R)-1-(sec-butoxymethyl)-1H-benzo[d]imidazole (3h) and 1-(butoxymethyl)-1H-benzo[d]imidazole (3f) exhibited acetylcholinesterase (AChE) inhibition with IC50 values of 1.573 ± 3.17 mM and 1.533 ± 0.011 mM , respectively, outperforming the reference drug donepezil .
    • Activity Drivers : Alkoxy chain length and stereochemistry ((R)-configuration favored).
  • Thiourea/Urea Derivatives: No explicit activity data provided in the evidence, but thiourea/urea groups are known to enhance interactions with enzyme active sites (e.g., hydrogen bonding with proteases or kinases) .

Stereochemical and Physicochemical Considerations

  • Chirality :

    • The (S)-configuration of the target compound’s pyrrolidine may influence receptor binding compared to (R)-configured analogs like 3h .
    • Example: (R)-sec-butoxymethyl derivatives showed higher AChE inhibition, highlighting stereochemical selectivity .
  • Solubility and Lipophilicity: Pyrrolidine (target) vs. Piperazine (thiourea derivatives): Pyrrolidine’s smaller ring and lower nitrogen content may reduce basicity and improve solubility.

Biological Activity

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, highlighting its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by its unique bicyclic structure that contributes to its biological activity. The presence of the pyrrolidine moiety enhances its interaction with various biological targets, making it a subject of interest in drug discovery.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including this compound.

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL depending on the specific derivative and conditions tested .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. Studies have indicated that certain derivatives of benzimidazole can inhibit fungal growth with MIC values as low as 16 µg/mL .

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. Compounds within this structural class have been evaluated for their ability to scavenge free radicals, with some derivatives achieving IC50 values indicating substantial scavenging activity .

3. Anticancer Activity

The potential anticancer effects of benzimidazole derivatives have been explored in various in vitro studies. For example, compounds similar to this compound have shown promising results against cancer cell lines such as Mia Paca-2 and SK-MEL-5, with selectivity indices suggesting a favorable therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. Key findings include:

  • Pyrrolidine Influence : The presence of the pyrrolidine ring significantly enhances the bioactivity of these compounds, facilitating better interaction with biological targets.
  • Substituent Effects : Variations at different positions on the benzimidazole ring affect both potency and spectrum of activity. For instance, substitutions at the 5-position have been shown to modulate antimicrobial efficacy dramatically .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives against a panel of bacterial strains. The results demonstrated that compounds bearing a pyrrolidine moiety exhibited enhanced antibacterial properties compared to their non-pyrrolidine counterparts. Specifically, derivatives with methyl substitutions showed improved activity against S. aureus and E. coli with MIC values significantly lower than standard antibiotics .

Case Study 2: Anticancer Potential

In vitro assays conducted on SK-MEL-5 melanoma cells revealed that this compound exhibited an IC50 value of 9.7 µM, indicating strong antiproliferative effects. This suggests potential for further development as an anticancer agent .

Q & A

Q. Optimization strategies :

  • Adjust reaction time (12–24 hours) and temperature (80–120°C).
  • Use excess triethylamine to neutralize HCl byproducts in functionalization steps .
  • Monitor purity via TLC or HPLC to minimize side reactions.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach ensures structural validation and purity assessment:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm proton environments and carbon connectivity, as shown for 2-(4-nitrophenyl)-1H-benzo[d]imidazole (δ 7.30–7.75 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 187 for (E)-2-(pent-en-2-yl)-1H-benzo[d]imidazole) .
  • X-ray crystallography : For absolute stereochemical confirmation, as applied to S-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole derivatives .
  • IR spectroscopy : Detect functional groups (e.g., C=N stretch at ~1,648 cm⁻¹ in benzimidazoles) .

Q. Purity assessment :

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<0.1%) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
  • Spill management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent contamination .
  • Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture .
  • Emergency measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare NMR/IR data with computational predictions. For example, density functional theory (DFT) calculations (B3LYP/6-31G*) can optimize molecular geometry and simulate spectra .
  • X-ray refinement : Resolve ambiguities in stereochemistry or tautomerism via single-crystal diffraction, as done for S-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole (C–H bond lengths: 0.93–0.98 Å) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify complex splitting patterns in NMR .

Advanced: What strategies enable functionalization of the benzimidazole core for structure-activity relationship (SAR) studies?

Answer:

  • Nucleophilic substitution : React the pyrrolidine nitrogen with isothiocyanates/isocyanates to form thiourea/urea derivatives (e.g., 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 2-position of benzimidazole .
  • Alkylation/acyclation : Use 2-ethoxyethyl or benzyl groups to modify solubility and bioavailability .

Q. Methodological considerations :

  • Optimize solvent polarity (e.g., DMF for polar intermediates) .
  • Monitor reaction progress via LC-MS to avoid over-functionalization .

Advanced: How to design stability-indicating methods for this compound under stress conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), acid/alkali (0.1 M HCl/NaOH), and oxidative (3% H₂O₂) conditions .
  • HPLC-DAD/ELSD : Develop gradient methods to separate degradation products (e.g., hydrolyzed pyrrolidine or demethylated benzimidazole) .
  • Validation parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and detection limits (LOD < 0.05%) per ICH guidelines .

Advanced: How can computational methods predict physicochemical and electronic properties?

Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen binding affinities with biological targets (e.g., kinases or GPCRs) using AutoDock Vina .
  • Solubility prediction : Use COSMO-RS models to estimate logP and aqueous solubility .

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